![molecular formula C17H14I2O2 B13643202 (R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is a complex organic compound characterized by its unique spirobi[indene] structure. This compound features two iodine atoms and two hydroxyl groups, making it a valuable molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a spirobi[indene] precursor, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atoms or convert the hydroxyl groups to other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study specific biochemical pathways. Its ability to undergo various chemical transformations allows researchers to modify it for targeted applications, such as labeling or imaging studies.
Medicine
In medicine, derivatives of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol may be explored for their potential therapeutic properties. The compound’s reactivity and functional groups can be leveraged to design new drugs or diagnostic agents.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers or coatings. Its unique properties make it suitable for developing high-performance materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets. The iodine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A similar compound without the ®-configuration.
4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A compound with bromine atoms instead of iodine.
4,4’-Dichloro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A compound with chlorine atoms instead of iodine.
Uniqueness
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is unique due to its specific ®-configuration and the presence of iodine atoms. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different halogens or configurations.
Propiedades
Fórmula molecular |
C17H14I2O2 |
|---|---|
Peso molecular |
504.10 g/mol |
Nombre IUPAC |
7,7'-diiodo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C17H14I2O2/c18-11-1-3-13(20)15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(21)16(10)17/h1-4,20-21H,5-8H2 |
Clave InChI |
RABBCBANGSZBLO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC3=C(C=CC(=C32)O)I)C4=C(C=CC(=C41)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


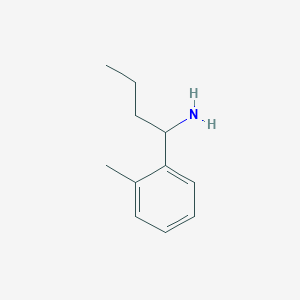
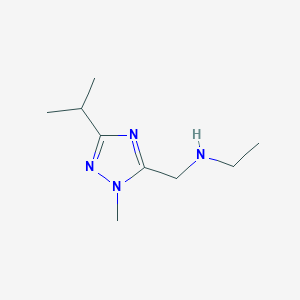
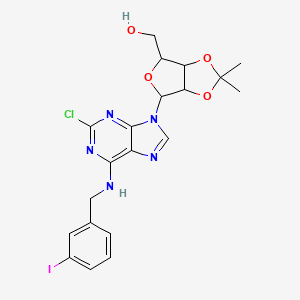
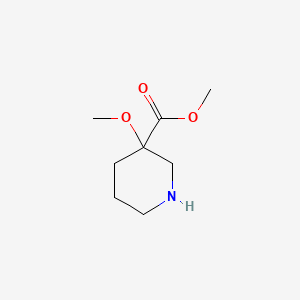
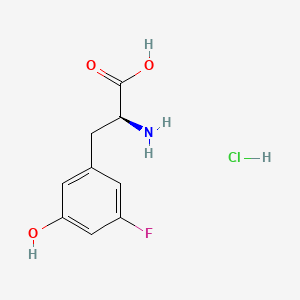


![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)

![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)


